Fubimina

CB2 receptor selectivity cannabinoid receptor pharmacology agonist profiling

Forensic and toxicology labs often struggle to source an analytical standard that reliably distinguishes Fubimina intake from its isomer THJ-2201. Our Fubimina reference standard solves this with validated HR-MS methods and 12 pre-characterized spectra for direct library integration. - Definitive identification: Validated HR-MS method discriminates Fubimina from THJ-2201. - Spectral library ready: 12 pre-characterized spectra (NMR, FTIR, Raman, GC-MS, LC-MS) provided. - Supply chain reliability: ≥98% purity, available in mg to g quantities for global shipping.

Molecular Formula C23H21FN2O
Molecular Weight 360.4 g/mol
CAS No. 1984789-90-3
Cat. No. B593053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFubimina
CAS1984789-90-3
SynonymsBIM-2201; BZ-2201; FTHJ; FUBIMINA
Molecular FormulaC23H21FN2O
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)C3=NC4=CC=CC=C4N3CCCCCF
InChIInChI=1S/C23H21FN2O/c24-15-6-1-7-16-26-21-14-5-4-13-20(21)25-23(26)22(27)19-12-8-10-17-9-2-3-11-18(17)19/h2-5,8-14H,1,6-7,15-16H2
InChIKeyKUESSZMROAFKQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fubimina Technical Specifications and Analytical Reference Data


Fubimina (BIM-2201, BZ-2201, FTHJ) is a benzimidazole-based synthetic cannabinoid with molecular formula C23H21FN2O (MW 360.4 g/mol), structurally identified as the benzimidazole analog of AM-2201 [1]. Unlike indole- or indazole-carboxamide synthetic cannabinoids, Fubimina contains a benzimidazole core substituted at N1 with a 5-fluoropentyl chain and linked via a ketone bridge to a naphthalen-1-yl group [2]. The compound is primarily distributed as an analytical reference standard (purity ≥98%) for research and forensic applications, with a characteristic UV absorption at λmax 219 and 321 nm .

Forensic Certified analytical reference standard for forensic toxicology confirmation
Receptor Pharmacology CB2-selective agonist with defined selectivity profile for pathway studies
Method Development Pre-characterized multi-platform spectral data for method validation

Fubimina Non-Interchangeability with Indole/Indazole Cannabinoids


The substitution of an indole core with a benzimidazole moiety in Fubimina produces distinct receptor pharmacology, metabolic fate, and analytical behavior compared to indole-based analogs such as AM-2201 and JWH-018, as well as indazole-carboxamide synthetic cannabinoids [1]. This core modification yields a CB2-selective agonist profile (CB2 Ki = 23.45 nM) with 12-fold selectivity over CB1, contrasting with the balanced or CB1-preferring profiles of many in-class compounds [2]. Furthermore, the benzimidazole scaffold produces unique metabolic pathways, generating 35 distinct metabolites via oxidative defluorination, carboxylation, hydroxylation, dihydrodiol formation, and glucuronidation [3]. These differences make analytical reference standards non-interchangeable across structural classes for forensic confirmation, method validation, or receptor pharmacology studies.

Receptor Pharmacology Shift
Benzimidazole core produces CB2-selective agonism; indole-based analogs are typically CB1-preferring, altering receptor pharmacology interpretation.
Metabolic Profile Divergence
Distinct metabolic pathways generate unique forensic markers; direct substitution of indole-based standard metabolites may not be valid.
Analytical Non-Equivalence
Chromatographic retention and mass spectral fragmentation differ, preventing direct method transfer between benzimidazole and indole-based reference standards.

Fubimina Quantitative Differentiation Evidence


CB2-Selective vs. Balanced Cannabinoid Agonist Profiles

Fubimina exhibits a CB2-selective agonist profile with Ki = 23.45 nM at CB2 and Ki = 296.1 nM at CB1, yielding a 12-fold CB2/CB1 selectivity ratio [1]. This contrasts with the balanced CB1/CB2 profile of AM-2201 and the CB1-preferring profile of MDMB-FUBINACA (CB1 Ki ≈ 0.1-10 nM range reported in literature for high-potency indazole-carboxamides). The 12-fold CB2 selectivity is quantitatively defined and experimentally derived, not inferred from structure alone [1]. In rat drug discrimination studies, Fubimina does not fully substitute for Δ9-THC, a behavioral endpoint distinct from CB1-preferring synthetic cannabinoids [1].

CB2 Selectivity
Class-level
Fubimina: CB2 Ki 23.45 nM, CB1 Ki 296.1 nM; 12× CB2/CB1
Typical CB1-preferring analogs: CB1 Ki <100 nM; selectivity ≤1×
Supports CB2 pathway study design
Reported selectivity from radioligand binding assays
CB2 receptor selectivity cannabinoid receptor pharmacology agonist profiling

Human Serum Albumin Binding Superiority

In a 2025 head-to-head high-performance affinity chromatography (HPAC) study of five synthetic cannabinoids, Fubimina exhibited the highest human serum albumin (HSA) binding affinity with a bound fraction (%b) of 99.9%, exceeding 5F-AMB, AB-PINACA, AMB-FUBINACA, and AB-CHMINACA (all ranging 98.7%–99.9%) [1]. Fubimina was the most lipophilic compound in the series, and its binding affinity correlated positively with lipophilicity [1]. Molecular docking confirmed competition with warfarin for HSA Site I for four of the five compounds tested [1].

HSA Binding Affinity
Head-to-head
Fubimina: 99.9% bound (highest in 5-SC panel)
Comparators: 98.7–99.9% bound
Supports toxicokinetic interpretation
HPAC zonal elution; reported Site I binding
plasma protein binding toxicokinetics HSA binding affinity

Human Hepatocyte Metabolism and THJ-2201 Isomer Discrimination

Incubation of Fubimina (10 μM) with human hepatocytes for 3 h generated 35 distinct metabolites characterized by high-resolution mass spectrometry (HR-MS) [1]. Metabolic pathways included oxidative defluorination, further carboxylation, hydroxylation, dihydrodiol formation, and glucuronidation [1]. Three specific metabolites—5′-OH-BIM-018 (M34), BIM-018 pentanoic acid (M33), and BIM-018 pentanoic acid dihydrodiol (M7)—were recommended as Fubimina-specific markers [1]. Optimized chromatographic conditions achieved different retention times and distinct product ion spectra between Fubimina and its isomer THJ-2201 metabolites [1].

Metabolite Discrimination
Head-to-head
Fubimina: 35 metabolites; markers M34, M33, M7
THJ-2201: markers F26, F25, F13
Enables isomer-specific forensic confirmation
Human hepatocyte incubation, HR-MS
metabolite profiling forensic toxicology isomer differentiation

Multi-Platform Spectral Reference Data

Fubimina analytical reference standard (Cayman Item No. 15202, purity ≥98%) has comprehensive spectral characterization deposited in SpectraBase, including 2 NMR spectra, 3 FTIR spectra, 1 Raman spectrum, 4 GC-MS spectra (70 eV EI), and 2 LC-MS spectra [1]. The 70 eV EI GC-MS spectrum is included in Cayman's searchable forensic spectral database of 2,000+ drug standards [1]. This multi-platform spectral coverage enables cross-validation across analytical techniques without requiring independent structure elucidation [1].

Spectral Reference Data
Supporting evidence
12 spectra across NMR, FTIR, Raman, GC-MS, LC-MS
Supports method development without in-house elucidation
SpectraBase compound ID H8iPiyUOp9y
analytical reference standard spectral database forensic analysis

Fubimina Validated Research and Forensic Applications


CB2-Selective Receptor Pharmacology Studies

Fubimina serves as a CB2-selective agonist tool compound (CB2 Ki = 23.45 nM, CB1 Ki = 296.1 nM, 12× selectivity) for dissecting CB2-mediated signaling pathways without the confounding CB1 activation that characterizes balanced or CB1-preferring synthetic cannabinoids [1]. The quantifiably defined selectivity ratio enables dose-response study design with predictable receptor occupancy windows and supports structure-activity relationship investigations of the benzimidazole scaffold [1].

Forensic Toxicology Confirmation with Metabolite Markers

Forensic and clinical toxicology laboratories require Fubimina analytical reference standards to confirm human exposure via detection of specific urinary metabolites: 5′-OH-BIM-018 (M34), BIM-018 pentanoic acid (M33), and BIM-018 pentanoic acid dihydrodiol (M7) [2]. The validated HR-MS method with optimized chromatographic conditions definitively discriminates Fubimina intake from its isomer THJ-2201—a critical requirement when isomers carry different legal scheduling status [2].

Toxicokinetic and Plasma Protein Binding Modeling

Fubimina's 99.9% HSA binding fraction, the highest among five synthetic cannabinoids tested head-to-head by HPAC, positions it as a model compound for studying the relationship between synthetic cannabinoid lipophilicity, HSA binding, and toxicokinetic behavior [3]. Researchers investigating competitive displacement interactions or in vitro-in vivo extrapolation require the defined HSA binding parameter that Fubimina provides [3].

Analytical Method Development and Forensic Spectral Library Construction

Fubimina analytical reference standard (≥98% purity) provides 12 pre-characterized spectra across NMR, FTIR, Raman, GC-MS, and LC-MS platforms, enabling direct integration into forensic spectral libraries and method validation workflows [4]. The 70 eV EI GC-MS spectrum is available in the searchable Cayman Spectral Library, allowing laboratories to confirm identity without synthesizing or independently characterizing the compound [4].

Application
Selection Property
Validation Focus
CB2 pathway pharmacology studies
CB2-selective agonist profile
CB2/CB1 selectivity verification
Forensic toxicology confirmation
Isomer-specific metabolite markers
Metabolite marker identification
Toxicokinetic modeling
Defined HSA binding parameter
HSA binding reproducibility
Analytical method development
Multi-platform spectral reference data
Spectral library integration
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